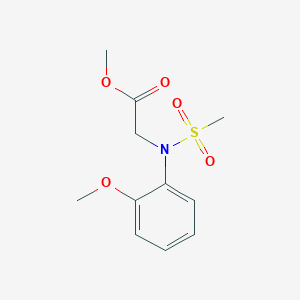
Methyl N-(2-methoxyphenyl)-N-(methylsulfonyl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl N-(2-methoxyphenyl)-N-(methylsulfonyl)glycinate, also known as MMNG, is a chemical compound that has gained significant attention in the field of scientific research. MMNG is a glycine derivative that has been synthesized and studied for its potential use in various fields, including medicine and agriculture.
Scientific Research Applications
Synthetic Chemistry Applications
Synthetic Pathways for Complex Molecules : Methyl N-(2-methoxyphenyl)-N-(methylsulfonyl)glycinate has been utilized as a key intermediate in synthetic routes to produce complex molecules. For instance, it has been applied in the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinolines, showcasing its versatility in facilitating the construction of pharmacologically relevant structures through convenient synthetic equivalents based on Weinreb amide functionality (Harikrishna Kommidi, Sivaraman Balasubramaniam, I. S. Aidhen, 2010).
Organic Synthesis Enhancements : The compound has been implicated in methodologies for permethylation of complex carbohydrates, indicating its role in confirming the chemical structure of such biomolecules. This application is crucial for understanding the roles of complex carbohydrates in biological systems (S. Hakomori, 1964).
Materials Science and Engineering
Electrolytes for Li-ion Batteries : Research on mixtures of ionic liquid and sulfolane, including components related to Methyl N-(2-methoxyphenyl)-N-(methylsulfonyl)glycinate, demonstrates their potential in creating stable electrolyte mixtures for Li-ion cells. These studies are foundational for developing advanced battery technologies with improved performance and temperature stability (A. Hofmann et al., 2014).
Advanced Ionic Liquid-Based Electrolytes : The application of ionic liquid-based electrolytes in lithium-ion batteries, with formulations including derivatives of Methyl N-(2-methoxyphenyl)-N-(methylsulfonyl)glycinate, showcases exceptional long-life performance. This research highlights the compound's relevance in enhancing the efficiency, cycle life, and safety of lithium-ion batteries (G. Elia et al., 2016).
properties
IUPAC Name |
methyl 2-(2-methoxy-N-methylsulfonylanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5S/c1-16-10-7-5-4-6-9(10)12(18(3,14)15)8-11(13)17-2/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSXCHIWGCYBQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC(=O)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl N-(2-methoxyphenyl)-N-(methylsulfonyl)glycinate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Lithium;2-[(1S)-1-(dimethylamino)ethyl]benzenethiolate](/img/structure/B2678980.png)


![6-ethyl-5-methoxy-1-methyl-3-[2-(4-methylpiperidino)-2-oxoethyl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2678985.png)
![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2678987.png)
![1-isopentyl-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2678989.png)


![1-benzyl-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-5-amine](/img/structure/B2678992.png)
![Benzyl 8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B2678993.png)

